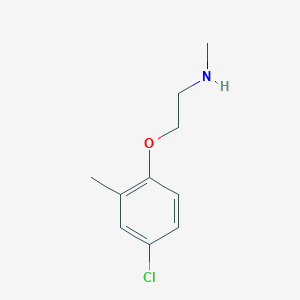
2-(4-Chloro-2-methylphenoxy)-N-methylethanamine
Overview
Description
“2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” is a chemical compound with the linear formula C9H10ClNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It is also known as a synthetic auxin, an environmental contaminant, and a phenoxy herbicide .
Molecular Structure Analysis
The molecular structure of “2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” has been investigated using computational methods . The structure is influenced by the presence of a methyl group at position 2 .Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” are not available, it’s worth noting that the compound’s pharmacokinetics suggest poor absorption or permeation when there are more than 5 H-bond donors, 10 H-bond acceptors, the rotatable bonds are less than 10, the molecular weight (MWT) is greater than 500, and the calculated Log P (CLogP) is greater than 5 (or MlogP>4.15) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.639 . The drug pharmacokinetics predicted that the compound has poor absorption or permeation when there are more than 5 H-bond donors, 10 H-bond acceptors, the rotatable bonds are less than 10, the molecular weight (MWT) is greater than 500, and the calculated Log P (CLogP) is greater than 5 (or MlogP>4.15) .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Agricultural Chemistry , specifically in the development of herbicidal ionic liquids .
Summary of the Application
“2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” is used in the synthesis of herbicidal ionic liquids. These are a type of ionic liquid that contains the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation .
Methods of Application or Experimental Procedures
The compounds are synthesized with variations in the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl) . The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) are characterized and their structures are confirmed .
Results or Outcomes
The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant . The specific results or quantitative data are not provided in the sources.
Root Retarder
Specific Scientific Field
This application falls under the field of Agricultural Chemistry , specifically in the development of root retarders .
Summary of the Application
“2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” is used in the synthesis of octyl ®-2-(4-chloro-2-methylphenoxy) propionate , which can be used as a root retarder .
Methods of Application or Experimental Procedures
The preparation method for octyl ®-2-(4-chloro-2-methylphenoxy) propionate involves using L-ethyl lactate as a raw material . The specific experimental procedures and technical details are not provided in the source.
Phenoxy Herbicides
Specific Scientific Field
This application falls under the field of Agricultural Chemistry , specifically in the development of phenoxy herbicides .
Summary of the Application
“2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” is used in the synthesis of phenoxy herbicides. These herbicides, including (4-chloro-2-methylphenoxy)acetic acid (MCPA), are widely used in agriculture .
Methods of Application or Experimental Procedures
These herbicides are sprayed on broad-leaf plants to induce rapid, uncontrolled growth, thus selectively killing broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Results or Outcomes
Introduced in 1946, these herbicides were in widespread use in agriculture by the middle of the 1950s . As of 2019, MCPA was the second most heavily applied auxin in the US, with 2,000,000 pounds (910,000 kg) sprayed that year .
Synthesis of Aryloxyphenoxypropionates
Specific Scientific Field
This application falls under the field of Agricultural Chemistry , specifically in the development of aryloxyphenoxypropionates .
Summary of the Application
“2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” is used in the synthesis of aryloxyphenoxypropionates. These compounds were developed to selectively control grass weeds in broad-leaf crops such as cotton and soybean .
Methods of Application or Experimental Procedures
In 1973, Hoechst AG filed patents on a new class of compound, the aryloxyphenoxypropionates, which showed such selectivity . The specific experimental procedures and technical details are not provided in the source.
Synthesis of 2-(4-Chloro-2-methylphenoxy)acetamide
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of 2-(4-Chloro-2-methylphenoxy)acetamide .
Summary of the Application
“2-(4-Chloro-2-methylphenoxy)-N-methylethanamine” is used in the synthesis of 2-(4-Chloro-2-methylphenoxy)acetamide .
Methods of Application or Experimental Procedures
The specific experimental procedures and technical details for the synthesis of 2-(4-Chloro-2-methylphenoxy)acetamide are not provided in the source .
Future Directions
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-8-7-9(11)3-4-10(8)13-6-5-12-2/h3-4,7,12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXWPYDUPVEBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651104 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenoxy)-N-methylethanamine | |
CAS RN |
915921-50-5 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



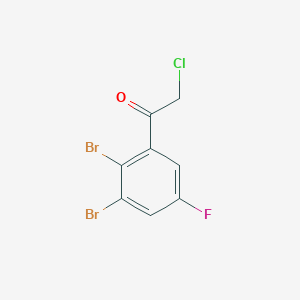
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B1450060.png)

![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1450063.png)
![[1(2H),2'-Bipyridin]-2-one,5'-bromo-](/img/structure/B1450065.png)

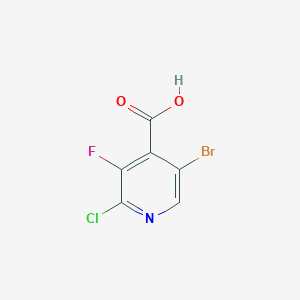
![4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450068.png)

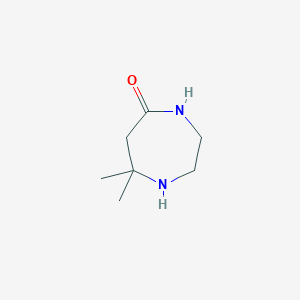
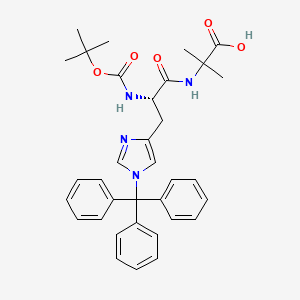
![Cis-tert-butyl 3-oxotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1450077.png)
![2-[3-Fluoro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1450079.png)
